molecular formula C9H14O2 B11948908 2,4,6-Trimethylcyclohexane-1,3-dione CAS No. 20990-16-3

2,4,6-Trimethylcyclohexane-1,3-dione

Cat. No.: B11948908
CAS No.: 20990-16-3
M. Wt: 154.21 g/mol
InChI Key: FYGKCPHQIIGXCP-UHFFFAOYSA-N
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Description

2,4,6-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexane, characterized by the presence of three methyl groups at positions 2, 4, and 6, and two ketone groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylcyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl acrylate with 3-pentanone under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the overall yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or other substituted derivatives.

Scientific Research Applications

2,4,6-Trimethylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Trimethylcyclohexane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylcyclohexane-1,3-dione is unique due to its specific arrangement of methyl and ketone groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

20990-16-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,4,6-trimethylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-5-4-6(2)9(11)7(3)8(5)10/h5-7H,4H2,1-3H3

InChI Key

FYGKCPHQIIGXCP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C(C1=O)C)C

Origin of Product

United States

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